gw5074

Catalog No.
S548761
CAS No.
220904-83-6
M.F
C15H8Br2INO2
M. Wt
520.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gw5074

CAS Number

220904-83-6

Product Name

gw5074

IUPAC Name

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one

Molecular Formula

C15H8Br2INO2

Molecular Weight

520.94 g/mol

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-

InChI Key

LMXYVLFTZRPNRV-KMKOMSMNSA-N

SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Solubility

Soluble in DMSO, not in water

Synonyms

5-iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone, GW 5074, GW-5074, GW5074

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Isomeric SMILES

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2

Description

The exact mass of the compound 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone is 518.79665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Currently Available Information:

  • Chemical Databases

    The compound can be found in chemical databases like the Comparative Toxicogenomics Database ([CTD])(). However, these entries typically focus on physical properties and safety information, not specific research applications.

  • Commercial Availability

    One supplier lists this compound as available for purchase ([FroggaBio]), but there is no description of its uses.

GW5074 is a selective and potent inhibitor of the C-Raf kinase, with a reported IC50 value of approximately 9 nM. This compound is notable for its ability to interfere with the phosphorylation of extracellular signal-regulated kinases 1 and 2, which are critical components in various signaling pathways related to cell growth and proliferation. GW5074 is classified as an indolone derivative and has been primarily studied for its potential applications in cancer therapy, particularly in targeting colorectal cancer and pancreatic cancer cells .

Typical for indolone derivatives. While specific synthetic pathways may vary, a general approach includes:

  • Formation of Indolone Core: Starting from appropriate aniline and ketone precursors, an indolone structure is formed through cyclization.
  • Functionalization: Subsequent steps involve introducing substituents that enhance the selectivity and potency towards C-Raf kinase.
  • Purification: The final product is typically purified through recrystallization or chromatography techniques to ensure high purity suitable for biological assays.

Details on specific synthetic routes can be found in specialized literature on organic synthesis .

The biological activity of GW5074 has been extensively studied, particularly its synergistic effects when combined with other chemotherapeutic agents like sorafenib. In colorectal cancer cell lines, GW5074 has been shown to enhance the cytotoxic effects of sorafenib by reducing its effective dosage significantly. This combination therapy not only increases apoptosis rates but also disrupts mitochondrial functions, leading to enhanced production of reactive oxygen species (ROS) in treated cells . Additionally, GW5074 has demonstrated efficacy in inhibiting polyamine uptake in pancreatic cancer cells, further highlighting its potential as a therapeutic agent .

GW5074's primary applications lie within cancer therapeutics, particularly as a C-Raf inhibitor. Its ability to potentiate the effects of other chemotherapeutic agents makes it a candidate for combination therapies aimed at overcoming drug resistance in cancers such as colorectal and pancreatic tumors. Additionally, its role in inhibiting polyamine transport suggests potential applications in other malignancies where polyamines are implicated .

Interaction studies have revealed that GW5074 can significantly enhance the efficacy of existing treatments like sorafenib by acting synergistically to induce apoptosis and inhibit tumor growth. The combination index calculations indicate that GW5074 reduces the required doses of sorafenib while maintaining or enhancing therapeutic effects. This synergistic relationship is primarily mediated through alterations in mitochondrial dynamics and ROS generation . Furthermore, studies suggest that GW5074 may interact with other signaling pathways, including those involving phosphatidylinositol 3-kinase/Akt, further broadening its potential therapeutic applications .

Several compounds share structural or functional similarities with GW5074. Below is a comparison highlighting their unique aspects:

Compound NameMechanism of ActionIC50 (nM)Unique Features
SorafenibMulti-kinase inhibitor (including B-Raf)~17-31Targets multiple pathways including VEGFR
PP2Src family kinase inhibitor~30Primarily targets Src kinases involved in cell signaling
PLX4032B-Raf inhibitor~0.5Specifically targets B-Raf mutations common in melanoma
VemurafenibB-Raf inhibitor~0.1Highly selective for mutated B-Raf proteins

GW5074's specificity for C-Raf distinguishes it from these compounds, which may target broader or different aspects of the MAPK pathway or other signaling cascades .

Key Intermediate Synthesis: 3,5-Dibromo-4-Hydroxybenzaldehyde Production

The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde represents a critical intermediate in GW5074 production. Multiple synthetic approaches have been developed to access this key building block efficiently.

Bromination-Based Synthesis Routes

The most widely employed synthetic route utilizes p-cresol as starting material through a sequential bromination and oxidation process. The method employs p-cresol and o-dichlorobenzene as raw materials, processing through low-temperature bromination at 32-42°C, followed by high-temperature bromination at 145-168°C, hydrolysis, dehydration and drying to synthesize 3,5-dibromo-4-hydroxybenzaldehyde [3]. This approach demonstrates clear mechanistic pathways with simple operation and high product yield while reducing water content.

An alternative approach involves direct bromination of 4-hydroxybenzaldehyde derivatives using controlled bromination conditions. The process requires careful temperature control and precise stoichiometric ratios to achieve selective dibromination at the 3,5-positions while maintaining the aldehyde functionality intact [4].

Oxidative Synthesis Methodologies

Cobalt-catalyzed oxidative synthesis represents another viable approach for 3,5-dibromo-4-hydroxybenzaldehyde production. The process involves oxidation of corresponding p-cresol derivatives with oxygen using cobalt compounds as catalysts. This method allows selective oxidation of the methyl group at the para-position to a formyl group while maintaining the halogen substituents unchanged [5].

The reaction conditions include:

  • Temperature: 100-150°C
  • Pressure: 1-10 bar oxygen
  • Catalyst loading: 0.1-1.0 mol% cobalt compounds
  • Solvent: Various organic solvents compatible with oxygen

Yield Optimization Parameters

Critical parameters affecting yield optimization include:

ParameterOptimal RangeImpact on Yield
Temperature32-42°C (low-temp bromination)85-92% yield [3]
Temperature145-168°C (high-temp bromination)Enhanced selectivity
Reaction Time2-6 hoursConversion efficiency
Solvent Systemo-Dichlorobenzene/organic solventsSolubility enhancement

Oxindole Core Functionalization Methodologies

The oxindole scaffold represents a privileged structural motif found in various bioactive targets and natural products [6]. Functionalization of the oxindole core at the C3 position is essential for GW5074 synthesis.

Metal-Catalyzed Oxindole Synthesis

Transition-metal-catalyzed methodologies have been developed for oxindole scaffold construction. These strategies generally revolve around generation of high-energy organometallic intermediates which undergo cyclization reactions through domino processes [6]. Three unique strategies have been identified:

  • Oxidative Addition Strategy: Initial oxidative addition to a C(sp2)-X bond, followed by migratory insertion, yielding neopentyl species amenable to subsequent functionalizations
  • 1,2-Insertion Strategy: Metal-nucleophile species insertion across unsaturations, generating reactive organometallic intermediates
  • Dual-Metal Catalysis: C-H functionalization-allylation domino reactions using dual-metal catalyst systems

Knoevenagel Condensation Approaches

The Knoevenagel condensation of oxindole with aromatic aldehydes represents a fundamental approach for 3-alkylidene oxindole synthesis. Various catalytic systems have been developed:

Cerium Oxide Catalyzed Synthesis: CeO2 catalysts demonstrate high efficiency for synthesis of E-selective 3-alkenyl-oxindoles from oxindole and aldehydes [7]. The method operates through acid-base bifunctional properties of CeO2, where Lewis acid sites activate aldehydes while basic sites generate enolate intermediates.

Reaction conditions:

  • Temperature: 100°C
  • Catalyst: CeO2 (calcined at 600-800°C)
  • Atmosphere: N2
  • Yields: 87-99% for aromatic aldehydes
  • Selectivity: 79-93% E-isomer selectivity

Proline-Catalyzed Methodologies: Organocatalytic approaches using proline derivatives enable asymmetric synthesis with enhanced stereoselectivity [8]. The mechanism involves enamine formation, carbonyl addition activated by carboxylic acid functionality, followed by hydrolysis.

Oxindole Ring Formation Strategies

Alternative strategies for oxindole core construction include:

  • Polar-Radical Crossover: Ketene-derived amide enolates undergo single electron transfer oxidation followed by homolytic aromatic substitution [9]
  • Oxidative Cyclization: Iodine-mediated oxidative transformations coupled with C-H functionalization [10]
  • Borrowing Hydrogen Process: Divergent reactions with amino alcohols leading to either C3 alkylation or ring-opening reactions [11]

Palladium-Catalyzed Cross-Coupling Reactions for Iodine Substitution

Palladium-catalyzed cross-coupling reactions play a crucial role in introducing iodine functionality at the C5 position of the indolin-2-one scaffold.

Direct Palladium-Catalyzed Iodination

Palladium-catalyzed C-H iodination using molecular I2 as the sole oxidant represents an efficient approach for selective iodine introduction [12]. The methodology employs Pd(OAc)2 catalyst with CsOAc as iodide scavenger to close the catalytic cycle.

Optimized reaction conditions:

  • Catalyst: Pd(OAc)2 (2-5 mol%)
  • Oxidant: I2 (2.5 equivalents)
  • Additive: CsOAc (1.2 equivalents), NaHCO3
  • Solvent: DMF:t-amyl alcohol (1:1)
  • Temperature: 65°C
  • Yield: 98-99% [12]

Hypervalent Iodine-Mediated Coupling

Hypervalent iodine reagents serve as efficient oxidants and arylating agents in palladium-catalyzed transformations [13]. These reagents enable Pd(II)/Pd(IV) redox cycles, facilitating C-H functionalization reactions.

Key advantages include:

  • Environmental compatibility
  • Strong electrophilic nature
  • Versatile oxidizing capabilities
  • Alternative to traditional halide sources

Cross-Coupling Optimization Strategies

Systematic optimization of palladium-catalyzed reactions involves several parameters:

ParameterOptimization RangeImpact
Catalyst Loading0.5-5 mol%Cost-efficiency balance
Temperature25-150°CReaction rate vs. selectivity
Ligand SystemVarious phosphinesActivity and selectivity
Base SelectionCsOAc, K2CO3, Et3NReaction efficiency

Purification Techniques and Yield Optimization

Chromatographic Purification Methods

Column chromatography remains the primary purification technique for GW5074 and related intermediates [14]. The technique enables separation based on differential adsorption of compounds to stationary phases.

Silica Gel Chromatography: Normal phase silica gel chromatography is widely applicable for GW5074 purification. The stationary phase consists of highly polar silica gel that interacts strongly with polar compounds [15].

Optimization parameters:

  • Stationary phase: Silica gel (40-63 μm particle size)
  • Mobile phase: Gradient elution with increasing polarity
  • Flow rate: Controlled by stopcock regulation
  • Sample loading: 1-5% of stationary phase weight

High-Performance Liquid Chromatography (HPLC): Advanced HPLC systems equipped with sophisticated stationary phases enable rapid separation and quantification of complex mixtures [16]. Recent advancements focus on improved separation efficiency, resolution, and throughput.

Supercritical Fluid Chromatography

Supercritical Fluid Chromatography (SFC) has gained popularity as a powerful purification technique for pharmaceutical compounds [16]. SFC utilizes supercritical fluids such as carbon dioxide as mobile phase, offering advantages including:

  • Faster analysis times
  • Reduced solvent consumption
  • Improved separation of chiral compounds
  • Enhanced column selectivity

Membrane-Based Purification

Membrane-based purification techniques offer scalable and gentle processing conditions [16]. Methods include ultrafiltration and microfiltration with advantages such as:

  • Scalability for industrial applications
  • Simple operation procedures
  • Gentle processing conditions
  • High product recovery rates

Yield Optimization Strategies

Process Intensification: Implementation of continuous flow reactors versus traditional batch reactors enhances yield optimization [17]. Continuous flow systems provide:

  • Improved heat and mass transfer
  • Enhanced reaction control and consistency
  • Reduced reaction times
  • Increased throughput

Machine Learning Applications: Advanced machine learning algorithms enable predictive optimization of reaction conditions [18]. Applications include:

  • Historical data analysis for pattern identification
  • Reaction outcome prediction
  • Optimal condition identification
  • Novel reaction pathway discovery

High-Throughput Screening: Automated screening techniques enable rapid testing of multiple reaction conditions [17]. Benefits include:

  • Simultaneous condition testing
  • Large dataset analysis capabilities
  • Rapid iteration and refinement
  • Accelerated optimization processes

Reaction Condition Optimization

Temperature Optimization: Systematic temperature studies demonstrate optimal ranges for maximum yield and selectivity [19]. For bromination reactions, temperatures below -5°C provide enhanced selectivity for mono-brominated products, with temperature spikes not exceeding 20°C maintaining high selectivity.

Solvent Effects: Solvent selection significantly impacts reaction rates, yields, and product selectivity [20]. Mechanisms include:

  • Direct participation in reaction steps
  • Competitive interaction with catalysts
  • Differential stabilization of intermediates
  • Altered diffusion characteristics
  • Modified reaction pathways

Pressure Effects: High-pressure synthesis enables unique chemical transformations not accessible under ambient conditions [21]. Applications include:

  • Activation volume considerations
  • Topochemical reaction preferences
  • Enhanced reaction rates for processes with negative activation volumes
  • Suppressed diffusion processes

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

520.79460 g/mol

Monoisotopic Mass

518.79665 g/mol

Heavy Atom Count

21

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B7W8RS1GG2

Other CAS

220904-83-6

Wikipedia

GW5074

Dates

Modify: 2023-08-15
1: Suenkel B, Fischer F, Steegborn C. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074. Bioorg Med Chem Lett. 2013 Jan 1;23(1):143-6. doi: 10.1016/j.bmcl.2012.10.136. Epub 2012 Nov 12. PubMed PMID: 23195732.
2: Li J, Fan Y, Zhang YN, Sun DJ, Fu SB, Ma L, Jiang LH, Cui C, Ding HF, Yang J. The Raf-1 inhibitor GW5074 and the ERK1/2 pathway inhibitor U0126 ameliorate PC12 cells apoptosis induced by 6-hydroxydopamine. Pharmazie. 2012 Aug;67(8):718-24. PubMed PMID: 22957439.
3: Lei Y, Cao YX, Xu CB, Zhang Y. The Raf-1 inhibitor GW5074 and dexamethasone suppress sidestream smoke-induced airway hyperresponsiveness in mice. Respir Res. 2008 Nov 3;9:71. doi: 10.1186/1465-9921-9-71. PubMed PMID: 18976506; PubMed Central PMCID: PMC2599896.
4: Chen HM, Wang L, D'Mello SR. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074. J Neurochem. 2008 May;105(4):1300-12. doi: 10.1111/j.1471-4159.2008.05226.x. Epub 2008 Jan 10. PubMed PMID: 18194435.
5: Yue X, Varga EV, Stropova D, Vanderah TW, Yamamura HI, Roeske WR. Chronic morphine-mediated adenylyl cyclase superactivation is attenuated by the Raf-1 inhibitor, GW5074. Eur J Pharmacol. 2006 Jul 1;540(1-3):57-9. Epub 2006 May 3. PubMed PMID: 16750187.
6: Chin PC, Liu L, Morrison BE, Siddiq A, Ratan RR, Bottiglieri T, D'Mello SR. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. J Neurochem. 2004 Aug;90(3):595-608. PubMed PMID: 15255937.

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